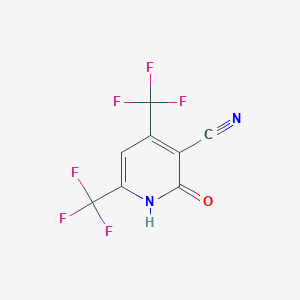

2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Description

2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is a fluorinated heterocyclic compound characterized by a 1,2-dihydropyridine core substituted with two trifluoromethyl (CF₃) groups at positions 4 and 6, a cyano (CN) group at position 3, and a ketone (oxo) group at position 2.

Properties

IUPAC Name |

2-oxo-4,6-bis(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F6N2O/c9-7(10,11)4-1-5(8(12,13)14)16-6(17)3(4)2-15/h1H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJXLZTURIWFSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C(=C1C(F)(F)F)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693195 | |

| Record name | 2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3335-15-7 | |

| Record name | 2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as trifluoromethyl-substituted ketones and nitriles can be reacted in the presence of a base and a suitable solvent to form the desired pyridine ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The trifluoromethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: The compound can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism by which 2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes and reach its targets. The nitrile and oxo groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 1,2-dihydropyridine-2-oxo-3-carbonitrile scaffold but differing in substituents. Key differences in substituent effects, physicochemical properties, and applications are highlighted.

1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile (CAS 39108-47-9)

- Molecular Formula : C₁₁H₁₄N₂O₂

- Substituents : Butyl (position 1), hydroxy (position 6), methyl (position 4) .

- Properties :

- The hydroxy group enhances polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the target compound.

- The butyl and methyl groups increase lipophilicity, but less so than CF₃ groups.

1,2-Dihydro-2-oxo-4,6-diphenylpyridine-3-carbonitrile (CAS 16232-42-1)

- Molecular Formula : C₁₈H₁₂N₂O

- Substituents : Phenyl groups at positions 4 and 6 .

- Properties :

- LogP : 3.58 (indicating high lipophilicity due to phenyl groups).

- Phenyl substituents are less electron-withdrawing than CF₃, reducing ring electrophilicity and altering reactivity in substitution reactions.

- Applications : Likely used in materials science or as a precursor for fluorescent dyes due to aromaticity.

2-(Methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide (Relevant to )

- Substituents : Bis(trifluoromethyl) groups on a benzamide scaffold .

- Applications : Demonstrated utility in treating GlyT1 transporter-related disorders (e.g., schizophrenia), underscoring the pharmacological relevance of CF₃ groups in enhancing metabolic stability and target binding .

Comparative Data Table

¹ Estimated based on substituents; ² CF₃ groups reduce LogP compared to phenyl but remain moderately lipophilic; ³ Hydroxy group lowers LogP.

Research Findings and Implications

- Electron-Withdrawing Effects : The CF₃ groups in the target compound increase electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution reactions compared to phenyl or alkyl-substituted analogs .

- Lipophilicity vs. Solubility : While the diphenyl analog (LogP 3.58) is more lipophilic, the target compound’s CF₃ groups balance moderate lipophilicity with polarity, enhancing membrane permeability in drug design .

Biological Activity

2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (CAS No. 3335-15-7) is a heterocyclic compound characterized by its unique chemical structure, which includes a pyridine ring with trifluoromethyl and nitrile substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

| Property | Value |

|---|---|

| Chemical Formula | CHFNO |

| Molecular Weight | 256.11 g/mol |

| IUPAC Name | 2-oxo-4,6-bis(trifluoromethyl)-1H-pyridine-3-carbonitrile |

| CAS Number | 3335-15-7 |

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including cyclization of trifluoromethyl-substituted ketones and nitriles under controlled conditions. Advanced catalysts and purification techniques are often employed to optimize yield and purity.

The biological activity of this compound is influenced by its interaction with various molecular targets. The trifluoromethyl groups enhance lipophilicity, facilitating membrane penetration and target interaction. The oxo and nitrile groups can form hydrogen bonds or coordinate with metal ions, affecting binding affinity.

Cytotoxicity Studies

Research has indicated that this compound exhibits significant cytotoxic potential against various human tumor cell lines. A study reported that specific analogs demonstrated activity comparable to established chemotherapeutic agents:

- Compound 24 was noted to be 2.5 times more active than doxorubicin against the HT29 colon carcinoma cell line.

- Several compounds exhibited a broad spectrum of cytotoxic activity against three human tumor cell lines.

Antimicrobial Activity

In addition to cytotoxic effects, certain derivatives have shown promising antimicrobial properties:

- Compounds such as analogs 15, 20, 21, 23, and 24 displayed notable activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with some exhibiting antifungal activity comparable to clotrimazole.

Study on Anticancer Activity

A comprehensive study evaluated the anticancer potential of various dihydropyridine derivatives, including those based on the structure of this compound. Results indicated:

- Cytotoxicity : Compounds were tested against human cancer cell lines with varying degrees of effectiveness.

- Mechanism Insights : The presence of trifluoromethyl groups was linked to enhanced biological activity through improved interactions with target enzymes or receptors.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the substituent patterns significantly influenced biological outcomes:

| Substituent Type | Activity Level |

|---|---|

| Trifluoromethyl | High cytotoxicity |

| Methyl | Moderate activity |

| Chloro | Variable effects |

Q & A

Q. What are the established synthetic routes for 2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile?

The compound can be synthesized via sulfur-promoted oxidative condensation of trifluoromethyl-substituted chalcones with cyanoacetamide in DMSO. Key steps include refluxing with methanol, filtration, and recrystallization (DMSO/CH₃OH/CH₂Cl₂) to isolate the product . Alternative methods involve multicomponent reactions using aldehydes, ketones, and ammonium acetate in n-butanol under reflux .

Q. How is the compound characterized spectroscopically?

- IR spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .

- NMR : ¹H-NMR reveals dihydropyridine proton environments (δ 6.5–7.5 ppm for aromatic protons), while ¹³C-NMR identifies carbons adjacent to trifluoromethyl groups (δ 110–125 ppm) .

- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 340 for C₁₀H₅F₆N₂O) validate the molecular formula .

Q. What crystallographic methods are used to determine its structure?

Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Parameters include monoclinic systems (space group P21/c), with lattice constants (a = 8.38 Å, b = 7.19 Å, c = 23.53 Å) and refinement statistics (R < 0.05) .

Advanced Research Questions

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Substituent variation : Replace trifluoromethyl groups with halogens (Cl, Br) or aryl groups via nucleophilic substitution or cross-coupling reactions .

- Functional group addition : Introduce hydrazide or urea moieties at the pyridine ring to modulate bioactivity .

- Example : 5-Acetyl-2-amino derivatives show enhanced antimicrobial activity when aryl groups are added at position 4 .

Q. How can reaction conditions be optimized for higher yields?

- Solvent selection : DMSO enhances solubility of fluorinated intermediates .

- Catalysts : Use iodine or sulfur promoters to accelerate cyclization .

- Temperature control : Reflux at 80–100°C minimizes side reactions .

- Table 1 : Yield optimization data for varying conditions:

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMSO | S₈ | 80 | 88 |

| n-Butanol | NH₄OAc | 100 | 72 |

Q. What computational methods predict the compound’s reactivity or binding affinity?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the nitrile group .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the carbonyl group .

Q. How to resolve contradictions in reported bioactivity data?

- Replicate assays : Use standardized MIC protocols with controls (e.g., tetracycline for bacteria) .

- Purity validation : Employ HPLC (>95% purity) and TLC to confirm compound integrity .

- Dose-response curves : Compare EC₅₀ values across studies to identify outlier data .

Q. What analytical methods assess the compound’s stability under varying conditions?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>250°C for trifluoromethyl derivatives) .

- pH stability tests : Monitor degradation via UV-Vis spectroscopy in buffers (pH 1–13) over 24 hours .

- Light exposure studies : Use accelerated aging under UV light to simulate photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.